1,6-Dibromo-8-fluoro-2-naphthalenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
550998-28-2 |
|---|---|
Molecular Formula |
C10H5Br2FO |
Molecular Weight |
319.95 g/mol |
IUPAC Name |
1,6-dibromo-8-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br2FO/c11-6-3-5-1-2-8(14)10(12)9(5)7(13)4-6/h1-4,14H |
InChI Key |
ZXCATAQIUROCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)Br)F)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,6 Dibromo 8 Fluoro 2 Naphthalenol
Regioselective Bromination Strategies for Naphthalenol Precursors
The introduction of bromine atoms at specific positions on the naphthalene (B1677914) ring is a critical step in the synthesis of 1,6-dibromo-8-fluoro-2-naphthalenol. The directing effects of the hydroxyl group on the naphthalenol precursor play a significant role in determining the outcome of the bromination reaction.
Electrophilic Bromination Approaches
Electrophilic aromatic substitution is a fundamental method for the bromination of naphthalenols. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity.
Naphthalene and its derivatives readily undergo electrophilic substitution reactions, such as bromination. docbrown.infoyoutube.com For 2-naphthol (B1666908), electrophilic attack is generally favored at the C1 and C6 positions. The use of molecular bromine (Br₂) in a suitable solvent is a common approach. docbrown.infoyoutube.com To achieve dibromination at the 1 and 6 positions, controlling the stoichiometry of bromine and the reaction temperature is crucial. The reaction of 2-naphthol with two moles of bromine in glacial acetic acid can lead to the formation of 1,6-dibromo-2-naphthol (B94854). youtube.com
A practical and mild electrophilic bromination of phenols and their ethers has been developed using a new I(III)-based reagent, PhIOAcBr, prepared from PIDA and AlBr₃. nih.gov This method has been successfully applied to the bromination of various naphthols, including the synthesis of dibrominated derivatives. For instance, starting from 1-bromo-2-naphthol (B146047) or 6-bromo-2-naphthol, the desired dibrominated products were obtained in high yields of 94% and 96%, respectively. nih.gov
| Precursor | Brominating Agent | Conditions | Product | Yield |
| 2-Naphthol | Bromine (2 equiv.) | Glacial Acetic Acid | 1,6-Dibromo-2-naphthol | Not specified |
| 1-Bromo-2-naphthol | PhIOAcBr | Not specified | Dibrominated product | 94% |
| 6-Bromo-2-naphthol | PhIOAcBr | Not specified | Dibrominated product | 96% |
Radical Bromination Pathways
While electrophilic substitution is more common for aromatic systems, radical bromination can be employed, particularly for introducing bromine at allylic or benzylic positions. youtube.comchemistrysteps.comyoutube.com However, for the direct bromination of the aromatic nucleus of naphthalenol, electrophilic pathways are generally preferred due to the activated nature of the ring. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a hallmark of radical bromination. youtube.comlibretexts.org This method is highly selective for the weakest C-H bond, which is typically at an allylic or benzylic position. libretexts.org In the context of naphthalenol, this would not directly lead to the desired 1,6-dibromo substitution pattern on the aromatic core.
Environmentally Benign Bromination Methods (e.g., Aqueous Media, Catalysis)
In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. For bromination reactions, this includes the use of aqueous media and solid catalysts.
An environmentally clean procedure for the bromination of aromatic compounds, including naphthols, involves the in-situ generation of the active halogen from aqueous hydrohalic acid and hydrogen peroxide. consensus.appresearchgate.net This method avoids the use of harsh reagents and organic solvents. Another approach utilizes an aqueous CaBr₂-Br₂ system as a renewable brominating reagent for industrially important aromatics. researchgate.net
The use of solid catalysts, such as zeolites and montmorillonite (B579905) clays, offers advantages in terms of ease of separation and potential for regioselective control. cardiff.ac.ukresearchgate.net The bromination of naphthalene over calcined KSF clay has been shown to produce polybrominated naphthalenes, with the product distribution depending on the stoichiometry of bromine used. cardiff.ac.ukresearchgate.net For instance, reaction with three mole equivalents of bromine at room temperature yielded 1,4,6-tribromonaphthalene. cardiff.ac.ukresearchgate.net
| Method | Reagents | Substrate | Key Features |
| In-situ Halogen Generation | Aqueous HBr, H₂O₂ | Naphthols | Environmentally clean, uncatalyzed. consensus.appresearchgate.net |
| Aqueous Brominating System | Aqueous CaBr₂-Br₂ | Aromatics | Renewable reagent. researchgate.net |
| Solid Acid Catalysis | Br₂ over KSF clay | Naphthalene | Regioselective, catalyst recyclable. cardiff.ac.ukresearchgate.net |
Selective Fluorination Techniques for Naphthalenol Derivatives
The introduction of a fluorine atom at the 8-position of the dibrominated naphthalenol intermediate presents a significant synthetic challenge due to the specific regiochemistry required.
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SNA_r_) is a viable method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov However, this method typically requires a good leaving group, such as a nitro group or a halogen, at the position to be fluorinated. The synthesis of 2-bromo-6-fluoronaphthalene (B1267477) has been reported via a process involving the diazotization of 6-bromo-2-naphthylamine followed by a Schiemann-type reaction using fluoroboric acid or its salts. google.com This approach relies on the generation of a diazonium salt which is then decomposed in the presence of a fluoride (B91410) source.
Another strategy involves the use of highly reactive fluoride sources like anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) for the S_N_Ar fluorination of electron-deficient substrates. nih.gov The development of reagents like PyFluor has also provided a stable and low-cost option for deoxyfluorination of alcohols. ucla.edu
| Precursor | Reagents | Reaction Type | Key Features |
| 6-Bromo-2-naphthylamine | NaNO₂, HBF₄ | Diazotization/Schiemann | Formation of a diazonium salt intermediate. google.com |
| Electron-deficient arenes | Anhydrous Me₄NF | S_N_Ar | Highly reactive fluoride source. nih.gov |
| Alcohols | PyFluor | Deoxyfluorination | Stable and low-cost reagent. ucla.edu |
Electrophilic Fluorination Methodologies
Electrophilic fluorination offers a direct way to introduce fluorine onto an aromatic ring. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are commonly used for this purpose. wikipedia.orgrsc.orgresearchgate.net Selectfluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent. researchgate.net The fluorination of naphthalene-2-ol in the solid state with Selectfluor™ has been demonstrated. researchgate.net The regioselectivity of electrophilic fluorination is influenced by the electronic properties of the substrate and the reaction conditions. For an electron-rich system like a dibromonaphthalenol, the directing effects of the hydroxyl and bromo substituents would need to be carefully considered to achieve selective fluorination at the C8 position.
The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S_N_2-type pathway or a single-electron transfer (SET) process. wikipedia.org The choice of the N-F reagent is critical, with reagents like N-fluorobenzenesulfonimide (NFSI) being highly effective. wikipedia.org
| Reagent | Substrate Type | Key Features |
| Selectfluor™ (F-TEDA-BF₄) | Electron-rich aromatics | Commercially available, versatile. researchgate.net |
| N-fluorobenzenesulfonimide (NFSI) | Various nucleophiles | Effective electrophilic fluorinating agent. wikipedia.org |
Diazotization-Mediated Fluorination of Naphthalenamine Precursors
The introduction of a fluorine atom onto an aromatic ring via the substitution of an amino group is a cornerstone of organofluorine chemistry. The Balz-Schiemann reaction is the classic method for this transformation, converting a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org This strategy is highly relevant for the synthesis of 8-fluoro-naphthalenol derivatives from a corresponding 8-amino-naphthalenol precursor.
The general process involves two key steps: the diazotization of the aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by the decomposition of the resulting diazonium salt to yield the aryl fluoride. thieme-connect.de In the traditional Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which forms a diazonium tetrafluoroborate salt that can often be isolated before thermal decomposition. wikipedia.orgthieme-connect.de
Modern innovations have sought to overcome the limitations of the classic procedure, such as the need to handle potentially explosive diazonium salts and the use of harsh conditions. nih.gov One significant advancement is the development of one-pot processes where the diazonium salt is generated and decomposed in situ, obviating the need for isolation. nih.govresearchgate.net Furthermore, alternative fluoride sources have been successfully employed to improve yields and broaden the substrate scope. Organotrifluoroborates, for instance, can serve as competent fluoride ion sources for fluoro-dediazoniation in organic solvents under mild conditions. nih.gov The synthesis of related compounds, such as 2-bromo-6-fluoronaphthalene from 6-bromo-2-naphthylamine, demonstrates the viability of applying diazotization-fluorination to bromo-substituted naphthalene scaffolds. google.com
The table below summarizes various reagents and conditions utilized in modern fluoro-dediazoniation reactions.
| Fluoride Source/Reagent | Typical Conditions | Key Advantages |
| Hydrogen Fluoride/Pyridine (B92270) | Low temperature diazotization, followed by decomposition. | Avoids volatile HF; convenient and effective fluorinating agent. researchgate.net |
| Boron Trifluoride Diethyl Etherate | Non-protic acid conditions. | Good yields under mild conditions. |
| tert-Butyl Nitrite / Boron Trifluoride | Organic solvent (o-dichlorobenzene), no Brønsted acids. | Avoids isolation of hazardous diazonium salts; reduces waste. researchgate.net |
| Organotrifluoroborates (RBF₃⁻) | Organic solvents, mild conditions. | Expands substrate scope, avoids harsh conditions, enables one-pot processes. nih.gov |
Multi-Component and Cascade Reaction Sequences for Concurrent Halogenation of Naphthalene Scaffolds
The construction of highly substituted aromatic systems like this compound can be streamlined through the use of multi-component and cascade reactions. These strategies enable the rapid assembly of complex molecular architectures from simpler starting materials in a single pot, enhancing synthetic efficiency by reducing the number of sequential operations and purification steps.
Cascade reactions that form the naphthalene core itself represent a powerful approach. For instance, strategies involving the generation and tandem trapping of multiple reactive aryne species can rapidly build the naphthalene skeleton. acs.orgnih.gov While these methods often focus on C-C or C-heteroatom bond formation, they establish a framework that could be adapted for concurrent halogenation by incorporating halogenated precursors or trapping agents.
A hypothetical cascade for assembling a di-halogenated naphthalene scaffold could involve the following conceptual steps:
Initiation: A multi-component reaction between a halogenated aryne precursor and a suitable diene.
Cascade: An intramolecular cyclization or rearrangement to form the naphthalene ring system, positioning the halogen atoms at specific sites.
Termination: A final aromatization step to yield the stable polyhalogenated naphthalene product.
Direct halogenation of the naphthalene ring is another critical process. Naphthalene can undergo electrophilic substitution with bromine to yield 1-bromonaphthalene, with further reaction leading to di-halogenated products like 1,4-dihalonaphthalene. researchgate.netdocbrown.info Integrating such halogenation steps into a cascade sequence or performing them on a pre-functionalized naphthalene precursor is key to achieving the desired substitution pattern.
The table below outlines a conceptual cascade pathway for forming a substituted naphthalene.
| Step | Reaction Type | Reagents & Intermediates | Purpose |
| 1 | Benzyne Formation | ortho-silyl aryl triflate, fluoride source | Generation of a reactive aryne intermediate. acs.org |
| 2 | Nucleophilic Attack/Diels-Alder | Halogenated diene or dienophile | Initial C-C bond formation to set up the bicyclic core. |
| 3 | HDDA Reaction | Thermal activation | Hexadehydro-Diels–Alder (HDDA) reaction to form a naphthyne intermediate. nih.gov |
| 4 | Trapping/Aromatization | Proton source or electrophile | Quenching of the reactive intermediate and formation of the final aromatic ring. |
Chemoenzymatic and Biocatalytic Approaches in Naphthalenol Synthesis
Chemoenzymatic and biocatalytic methods are emerging as powerful tools in organic synthesis, offering exceptional selectivity under mild, environmentally friendly conditions. nih.govnih.gov For the synthesis of complex halogenated molecules, halogenase enzymes are of particular interest. These biocatalysts can install halogen atoms onto organic scaffolds with high regio- and stereoselectivity, often at positions that are difficult to functionalize using traditional chemical methods. acs.orgnih.gov
The primary classes of halogenases catalyze electrophilic halogenation by oxidizing a halide ion (e.g., Br⁻) to a reactive "X⁺" equivalent, which then substitutes onto an electron-rich substrate. nih.gov This mechanism is well-suited for the halogenation of phenolic compounds like naphthalenols.
Key enzymatic approaches applicable to naphthalenol synthesis include:
Vanadium-Dependent Haloperoxidases (VHPOs): This class of enzymes is known for its ability to halogenate a broad range of substrates. chemrxiv.org Their promiscuity makes them ideal candidates for exploring the selective bromination of an 8-fluoro-2-naphthalenol precursor to install bromine atoms at the C1 and C6 positions. acs.org
Flavin-Dependent Halogenases (FDHs): These enzymes typically require O₂ and a reduced flavin cofactor. They are known for their exquisite regioselectivity in the halogenation of aromatic rings within complex natural product biosynthetic pathways. nih.gov
While a direct, one-pot enzymatic synthesis of this compound is ambitious, a more practical chemoenzymatic strategy would involve using enzymes to create key halogenated intermediates. nih.gov For example, a haloperoxidase could be used for the selective dibromination of 8-fluoro-2-naphthalenol. This biocatalytic step avoids the use of harsh brominating agents and can prevent the formation of undesired isomers.
The following table compares different types of halogenating enzymes.
| Enzyme Class | Cofactor/Prosthetic Group | Halogen Selectivity | Mechanistic Feature |
| Vanadium-Dependent Haloperoxidases (VHPOs) | Vanadate | Br, Cl, I | Oxidizes halide to hypohalous acid equivalent for electrophilic attack. acs.org |
| Flavin-Dependent Halogenases (FDHs) | FADH₂ | Cl, Br | Generates a hypohalous acid intermediate within a confined active site channel. nih.gov |
| Heme-Dependent Haloperoxidases | Heme (Iron) | Cl, Br, I | Utilizes a heme cofactor to generate a reactive halogenating species. nih.gov |
Flow Chemistry Applications in the Synthesis of Halogenated Naphthalenols
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of complex and potentially hazardous materials like polyhalogenated naphthalenols. nih.govamt.uk This technology provides superior control over reaction parameters, leading to improved safety, efficiency, and scalability. youtube.com
Key benefits of applying flow chemistry to halogenated naphthalenol synthesis include:
Enhanced Safety: Halogenation reactions, particularly fluorinations, can be highly exothermic and may involve toxic or corrosive reagents. nih.gov The small reactor volumes and superior heat transfer in flow systems mitigate the risks of thermal runaways, allowing reactions to be performed safely at higher temperatures and pressures than in batch reactors. nih.govamt.uk
Improved Reaction Control and Yield: Precise control over residence time, temperature, and stoichiometry minimizes the formation of byproducts, leading to cleaner reaction profiles and higher yields. This is crucial for achieving the specific 1,6,8-trisubstitution pattern on the naphthalene core.
Scalability: Processes developed in lab-scale flow reactors can often be scaled up for industrial production more reliably than batch processes by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). amt.uk The successful synthesis of naphthalene-based polymers using flow technology highlights its applicability to this class of compounds. rsc.org
This table contrasts batch and flow synthesis for a representative halogenation reaction.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor; risk of localized hot spots. | Excellent; high surface-area-to-volume ratio. rsc.org |
| Safety | Higher risk with exothermic or hazardous reagents. | Inherently safer due to small reaction volumes. nih.govamt.uk |
| Reaction Time | Often longer, includes heating/cooling cycles. | Significantly shorter due to rapid heat/mass transfer. rsc.org |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |
| Scalability | Challenging; re-optimization often required. | More straightforward (scaling out or numbering up). amt.uk |
Chemical Reactivity and Mechanistic Investigations of 1,6 Dibromo 8 Fluoro 2 Naphthalenol
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core of 1,6-Dibromo-8-fluoro-2-naphthalenol
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like naphthalene. wordpress.comlibretexts.org The rate and regiochemistry of these reactions are highly dependent on the nature of the substituents already present on the aromatic rings. msu.edu
The position of an incoming electrophile on the this compound ring system is determined by the cumulative directing effects of the existing substituents. Substituents can be broadly categorized as activating or deactivating, and as ortho-, para- or meta-directors. masterorganicchemistry.com
The hydroxyl (-OH) group is a powerful activating group. libretexts.org Through its strong electron-donating resonance effect, it significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. It strongly directs incoming electrophiles to the ortho and para positions relative to itself.
In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (or α) position over the C2 (or β) position. This preference is attributed to the greater stability of the resulting carbocation intermediate for α-substitution, which can be described by more resonance structures that preserve a complete benzene (B151609) ring. wordpress.comonlineorganicchemistrytutor.comstackexchange.com
For this compound, the directing effects can be summarized as follows:
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C2 | Strong Activator (Resonance) | Ortho, Para (to C1, C3) |
| -Br | C1, C6 | Deactivator (Inductive), Weak Resonance Donor | Ortho, Para |
| -F | C8 | Deactivator (Inductive), Weak Resonance Donor | Ortho, Para |
The powerful activating and directing effect of the hydroxyl group at C2 is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The C1 position is already substituted. The other ortho position, C3, and the para position, C4 (relative to the OH group in the same ring), are the most probable sites for attack. Steric hindrance from the adjacent substituents, particularly the bromine at C1 and fluorine at C8, may also influence the final product distribution. stackexchange.com
The generally accepted mechanism for electrophilic aromatic substitution is a two-step process known as the arenium ion mechanism. chemistnotes.com
Formation of the Arenium Ion: The electrophile (E⁺) attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. This step involves the loss of aromaticity and is typically the slow, rate-determining step of the reaction. chemistnotes.com
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted product.
Nucleophilic Substitution Reactions Involving Halogen Moieties in this compound
While electrophilic substitution targets the electron-rich aromatic core, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups on the ring is essential for this type of reaction to occur.
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is usually the rate-determining step.
Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and forming the final product.
In this compound, the bromine atoms at C1 and C6 are potential sites for nucleophilic substitution. The electron-withdrawing nature of the fluoro substituent and the other bromo substituent helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the SNAr reaction. The hydroxyl group, being electron-donating, would generally disfavor this reaction, but its effect may be overcome by the strong activation provided by the halogens, especially if the hydroxyl group is deprotonated under basic reaction conditions to form a phenoxide.
A distinctive feature of SNAr reactions is the reactivity trend of halogen leaving groups, which is often F > Cl > Br > I. This is the reverse of the trend observed in SN1 and SN2 reactions. The reason for this lies in the rate-determining step of the SNAr mechanism.
| Property | Fluorine | Bromine |
| Electronegativity | ~3.98 | ~2.96 |
| Inductive Effect | Strong electron-withdrawal | Moderate electron-withdrawal |
| Leaving Group Ability (SNAr) | High | Moderate |
| Role in Rate-Determining Step | Stabilizes Meisenheimer complex | Stabilizes Meisenheimer complex (less effectively) |
Therefore, in a hypothetical SNAr reaction on this compound, the fluorine at C8 would be more susceptible to substitution than the bromines at C1 and C6, assuming other factors like steric hindrance are comparable.
Cross-Coupling Reactions and C-H Activation for Functionalization of this compound
Modern synthetic chemistry offers powerful tools for the functionalization of haloaromatic compounds through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bonds in this compound are excellent handles for such transformations.
Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms (at C1 and C6) might allow for selective or sequential functionalization.
| Cross-Coupling Reaction | Reagent | Catalyst/Conditions | Bond Formed |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkyne) |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkene) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base | C-N |
| Stille Coupling | Organostannane reagent (R-SnR'₃) | Pd catalyst | C-C |
These reactions would likely proceed at the C-Br positions, as C-F bonds are generally less reactive in these catalytic cycles. This provides a versatile platform for introducing a wide array of functional groups to the naphthalene scaffold.
C-H activation represents another advanced strategy for functionalization. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, guided by a directing group. The hydroxyl group at C2 could potentially direct a transition metal catalyst to activate the C-H bonds at the ortho positions (C1 and C3). Since C1 is already substituted with bromine, C-H activation could be a potential route to selectively functionalize the C3 position, offering a complementary strategy to classical electrophilic substitution.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
No specific data is available for this compound.
Copper-Mediated Coupling Reactions
No specific data is available for this compound.
Intramolecular Cyclizations and Annulative π-Extensions
No specific data is available for this compound.
Photochemical Reactivity and Photoinduced Processes of this compound
No specific data is available for this compound.
Photoinduced Electron Transfer (PET) Mechanisms
No specific data is available for this compound.
Halogen-Atom Transfer (XAT) Reactions
No specific data is available for this compound.
Generation and Trapping of Reactive Intermediates (e.g., Carbenes, Biradicals, Quinone Methides)
No specific data is available for this compound.
Photomechanochemical Activation Studies
Photomechanochemistry, a field that combines light (photo) and mechanical force to drive chemical reactions, offers novel pathways for chemical synthesis. For a molecule like this compound, the presence of bromine atoms suggests potential for photochemically induced C-Br bond cleavage. Such homolytic cleavage would generate aryl and bromine radicals, which are highly reactive intermediates.
While specific photomechanochemical studies on this compound are not documented in current literature, the principles can be applied. The absorption of UV light could excite the molecule to a state where the C-Br bonds are weakened. The application of mechanical stress, for instance through ball milling or sonication, could further facilitate the dissociation of these bonds. The resulting naphthyl radical could then participate in a variety of reactions, such as hydrogen abstraction or coupling, leading to new chemical entities. The fluorine and hydroxyl groups would modulate the electronic properties of the naphthalene ring, influencing the stability and reactivity of the radical intermediate.
Redox Chemistry and Electrochemical Transformations
The redox behavior of this compound is expected to be rich, owing to the presence of the hydroxyl group and the halogen substituents. The naphthalenol moiety can be oxidized, typically to a naphthoquinone. The presence of electron-withdrawing bromine and fluorine atoms would likely make this oxidation more difficult (i.e., occur at a higher potential) compared to unsubstituted 2-naphthol (B1666908).
Conversely, the bromine atoms can be sites of reductive transformations. Electrochemical reduction could lead to the sequential cleavage of the C-Br bonds. This process is often utilized in organic synthesis for the selective dehalogenation of aryl halides. The precise reduction potentials would be influenced by the electronic environment created by the other substituents. The fluorine atom, being the most electronegative, is generally more resistant to reduction than bromine.
Detailed electrochemical studies would be necessary to determine the exact redox potentials and to characterize the products of both oxidation and reduction. Such studies could involve techniques like cyclic voltammetry to map out the electron transfer processes.
Acid-Base Equilibria and Photoacidity Studies of Naphthalenol Frameworks
The hydroxyl group of this compound is phenolic, meaning it can act as a weak acid, donating its proton in the presence of a base. The acidity of this hydroxyl group is significantly influenced by the substituents on the naphthalene ring.
The acid-base equilibrium can be represented as:
C₁₀H₅Br₂FO-H + H₂O ⇌ C₁₀H₅Br₂FO⁻ + H₃O⁺
The equilibrium constant for this reaction is the acid dissociation constant (Ka), often expressed in its logarithmic form, pKa. The electron-withdrawing nature of the bromine and fluorine atoms is expected to stabilize the resulting phenoxide anion (C₁₀H₅Br₂FO⁻) through inductive effects. This stabilization would shift the equilibrium to the right, making this compound a stronger acid (i.e., having a lower pKa) than unsubstituted 2-naphthol.
The position of this equilibrium is also dependent on the solvent. In aqueous solutions, the pKa can be determined potentiometrically or spectrophotometrically. For instance, studies on other substituted naphthols like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) have shown how the environment, such as the presence of micelles, can alter the acid-base equilibria. orientjchem.org In acidic solutions (pH < 2), related naphthalenols can exist in a protonated form, while in alkaline solutions (pH > 11), they exist as the deprotonated anion. orientjchem.org
Photoacidity is a phenomenon where a molecule becomes a stronger acid in its electronically excited state. Upon absorption of a photon, the electronic distribution of the molecule changes, which can lead to a significant increase in the acidity of the hydroxyl group. This means that the pKa of the excited state (pKa*) can be several units lower than the pKa of the ground state. This property is characteristic of many aromatic alcohols, including naphthols. The change in acidity upon photoexcitation makes these compounds useful as photo-indicators and for studying proton transfer dynamics. The specific photoacidic properties of this compound have not been reported, but its halogenated naphthalene structure suggests it would likely exhibit this behavior.
Below is a table summarizing the expected effects of the substituents on the acidity of the naphthalenol framework.
| Property | Unsubstituted 2-Naphthol | This compound | Rationale |
| Acidity (pKa) | ~9.5 | Expected to be < 9.5 | The electron-withdrawing inductive effect of the two bromine atoms and the fluorine atom stabilizes the conjugate base (naphthoxide ion), thereby increasing the acidity of the hydroxyl group. |
| Photoacidity (pKa)* | ~2.8 | Expected to be different from the ground state pKa | Upon electronic excitation, the charge distribution in the molecule changes, typically making the hydroxyl group a much stronger proton donor. The exact value would depend on the specific electronic structure of the excited state. |
Spectroscopic Characterization for Advanced Structural Elucidation of 1,6 Dibromo 8 Fluoro 2 Naphthalenol and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of 1,6-Dibromo-8-fluoro-2-naphthalenol would be dominated by vibrations characteristic of the hydroxyl group, the aromatic naphthalene (B1677914) core, and the carbon-halogen bonds.
O-H Stretch: A strong, broad absorption band in the IR spectrum is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org
C-O Stretch: A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, corresponds to the C-O stretching vibration of the phenol (B47542) group. libretexts.org
Aromatic C=C and C-H Stretches: Aromatic C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. orgchemboulder.com
C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region of the IR spectrum are due to out-of-plane C-H bending, and their positions are often diagnostic of the substitution pattern on the aromatic ring.
Carbon-Halogen Stretches:
C-F Stretch: A strong absorption in the IR spectrum is expected in the 1000-1300 cm⁻¹ range.
C-Br Stretch: These vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ region, and are often weak in the IR spectrum but can be more prominent in the Raman spectrum.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the naphthalene ring and the C-Br bonds, which may be weak or absent in the IR spectrum. libretexts.org
Interactive Table: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Expected Intensity |
| O-H Stretch | 3200-3500 | IR | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium to Strong |
| C-O Stretch | 1200-1260 | IR | Strong |
| C-F Stretch | 1000-1300 | IR | Strong |
| C-H Out-of-Plane Bending | 700-900 | IR | Strong |
| C-Br Stretch | 500-650 | Raman | Medium |
Hydrogen Bonding Interactions from IR Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules, providing critical insights into functional groups and bonding interactions. In the analysis of this compound, the IR spectrum is particularly informative regarding the hydroxyl (-OH) group and the influence of its hydrogen bonding capabilities, as well as the substitution pattern on the aromatic ring.
The O-H stretching vibration in phenols and naphthols is highly sensitive to its environment. In a dilute solution with a non-polar solvent, a free (non-hydrogen-bonded) hydroxyl group typically exhibits a sharp, distinct absorption band around 3600 cm⁻¹. However, due to the electronegativity of the oxygen atom, this compound is capable of forming intermolecular hydrogen bonds, especially in concentrated solutions or the solid state. This interaction causes the O-H stretching band to broaden significantly and shift to a lower frequency, typically appearing in the 3200-3500 cm⁻¹ range. The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonding network.
Furthermore, the possibility of intramolecular hydrogen bonding, for instance between the 2-hydroxyl group and the adjacent bromine at the 1-position, could exist, though it is generally weaker than intermolecular interactions in similar structures. The presence of both free and hydrogen-bonded -OH groups can sometimes lead to the appearance of both a sharp peak and a broad band in the spectrum.
The substitution pattern on the naphthalene ring is reflected in the C-H stretching and out-of-plane bending regions. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring give rise to a series of sharp bands between 1400 and 1650 cm⁻¹. The most diagnostic information for substitution patterns, however, comes from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, often referred to as the fingerprint region. researchgate.net The specific frequencies of these bands are determined by the number of adjacent hydrogen atoms on the ring. okstate.edu For this compound, which has three isolated hydrogen atoms on the rings, characteristic absorptions in this region are expected.
The C-Br and C-F stretching vibrations also produce characteristic absorptions, typically found in the lower frequency region of the spectrum (below 1200 cm⁻¹).
Table 1: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Intermolecular H-bonded) | 3200 - 3500 | Strong, Broad | The broadness is indicative of hydrogen bonding. okstate.edu |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the aromatic naphthalene core. okstate.edu |
| Aromatic C=C Stretch | 1400 - 1650 | Medium to Strong | Multiple sharp bands are expected. |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong | |
| C-F Stretch | 1000 - 1100 | Strong | |
| C-H Out-of-Plane Bend | 700 - 900 | Strong | The exact position depends on the substitution pattern. researchgate.net |
| C-Br Stretch | 500 - 690 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula. stanford.educhemicalbook.com Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest integer), HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values to four or more decimal places. nih.gov This high mass accuracy allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₀H₅Br₂FO. By calculating the exact monoisotopic mass based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), a precise theoretical m/z value for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be established. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, effectively ruling out other possibilities.
Table 2: Theoretical Exact Mass Calculation for C₁₀H₅Br₂FO
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Bromine | ⁷⁹Br | 2 | 78.918337 | 157.836674 |
| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | Monoisotopic Mass [M] | 317.869117 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. okstate.eduresearchgate.net In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 318, considering the isotopic pattern of bromine) would first be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.
The fragmentation pattern provides a roadmap of the molecule's structure. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms and the expulsion of small neutral molecules. miamioh.edu For the naphthalene radical cation, dissociation pathways involving the loss of H and C₂H₂ are well-documented. nih.gov
For this compound, the following fragmentation patterns can be anticipated:
Loss of Bromine: The C-Br bonds are the weakest, making the sequential loss of the two bromine radicals (•Br) a highly probable pathway, leading to fragments at m/z ≈ 239 and m/z ≈ 160.
Loss of CO: Phenolic structures can undergo fragmentation by losing carbon monoxide (CO), which would result in a fragment corresponding to the loss of 28 Da from a parent or intermediate ion.
Loss of HBr or HF: Elimination of hydrogen halides is another possible pathway.
By analyzing the masses of these product ions, the connectivity of the atoms within the original molecule can be inferred, confirming the positions of the substituents.
Table 3: Predicted MS/MS Fragmentation Pathways for this compound ([C₁₀H₅Br₂FO]⁺•)
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 317.87 | •Br | 238.95 | [C₁₀H₅BrFO]⁺• |
| 317.87 | HBr | 237.96 | [C₁₀H₄BrF]⁺• |
| 238.95 | •Br | 160.03 | [C₁₀H₅FO]⁺• |
| 238.95 | CO | 210.95 | [C₉H₅BrF]⁺• |
| 160.03 | CO | 132.03 | [C₉H₅F]⁺• |
Note: m/z values are calculated based on monoisotopic masses.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence/phosphorescence emission, probes the electronic transitions within a molecule and provides information about its chromophore system and excited state properties.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from a ground state to higher energy excited states. Naphthalene itself has two characteristic absorption bands in the UV region, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions within the aromatic system. researchgate.net
For 2-naphthalenol, the addition of the hydroxyl group, an auxochrome, modifies the electronic structure, causing a bathochromic (red) shift in these absorption bands compared to naphthalene. researchgate.net The ¹Lₑ band (the lowest energy transition) in 2-naphthalenol appears around 330 nm, while the more intense ¹Lₐ band is found at a shorter wavelength. researchgate.net
In this compound, the halogen atoms also act as auxochromes. Their presence is expected to induce further bathochromic shifts in the π→π* transitions due to the donation of electron density from their p-orbitals to the naphthalene π-system. Therefore, the absorption maxima (λₘₐₓ) for this compound are predicted to occur at longer wavelengths than those of unsubstituted 2-naphthalenol.
Table 4: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) in Non-polar Solvents
| Compound | ¹Lₑ Band (λₘₐₓ, nm) | ¹Lₐ Band (λₘₐₓ, nm) | Reference |
| Naphthalene | ~312 | ~275 | researchgate.net |
| 2-Naphthalenol | ~330 | ~280 | researchgate.netnist.gov |
| This compound | >330 (Predicted) | >280 (Predicted) |
Fluorescence and Phosphorescence Studies of Halogenated Naphthalenol Chromophores
Following the absorption of a photon, an excited molecule can return to the ground state by emitting light, a process known as luminescence. This can occur as either fluorescence (rapid emission from a singlet excited state) or phosphorescence (delayed emission from a triplet excited state). researchgate.net
Naphthalene and its derivatives are well-known for their fluorescent properties. researchgate.net However, the introduction of heavy atoms, such as bromine, into a chromophore has a profound impact on its photophysical properties. This is known as the "heavy atom effect." The effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the lowest singlet excited state (S₁) to a triplet excited state (T₁).
For this compound, the presence of two bromine atoms is expected to make ISC a very efficient process. This has two major consequences:
Fluorescence Quenching: Because the S₁ state is rapidly depopulated via ISC, the quantum yield of fluorescence is expected to be significantly reduced compared to 2-naphthalenol or 8-fluoro-2-naphthalenol. The molecule would be a weak fluorescer.
Enhanced Phosphorescence: The efficient population of the T₁ state increases the likelihood of phosphorescence, which is radiative decay from T₁ to the ground state (S₀). Therefore, this compound is predicted to exhibit stronger phosphorescence than its non-brominated counterparts, although this emission occurs at longer wavelengths and has a much longer lifetime than fluorescence.
These competing pathways dictate the luminescent character of the molecule, with the heavy atom effect favoring phosphorescence at the expense of fluorescence.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in a molecule's excited state, providing insights into the timescales of events such as energy transfer, relaxation, and intersystem crossing. In the context of this compound and its derivatives, this method is crucial for understanding how the specific substitution pattern of halogen atoms influences the photophysical behavior of the naphthalenol scaffold.
The excited state dynamics of naphthalenol derivatives are governed by a competition between radiative decay (fluorescence) and various non-radiative decay pathways. The introduction of heavy atoms like bromine is known to significantly impact these dynamics through the "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). nih.govacs.org As a consequence, the fluorescence quantum yield is often reduced, and the fluorescence lifetime is shortened.
For a molecule such as this compound, the presence of two bromine atoms is expected to lead to a pronounced heavy-atom effect. This would likely result in a rapid depopulation of the S₁ state via ISC, making the fluorescence lifetime considerably shorter than that of the parent 2-naphthalenol. The fluorine atom, in contrast, is not expected to contribute significantly to the heavy-atom effect but can influence the electronic properties of the naphthalene ring system through its high electronegativity, potentially altering the energy levels of the excited states.
Detailed research findings on halogenated naphthalenes and related aromatic compounds support these expectations. Studies on brominated aromatic compounds have consistently shown an enhancement of intersystem crossing rates. nih.gov Conversely, in some systems, an "anti-heavy-atom effect" has been observed, where the introduction of halogens can lead to enhanced fluorescence. rsc.org However, this is typically associated with specific structural constraints that are not expected to be dominant in this compound.
The excited state dynamics can be further modulated by the solvent environment and by the formation of excited-state complexes, such as excimers. In non-polar solvents, naphthalene derivatives can form excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad emission spectrum. researchgate.net Time-resolved fluorescence spectroscopy can distinguish between the monomer and excimer emission, providing kinetic data on the formation and decay of the excimer.
A hypothetical time-resolved fluorescence study of this compound in different solvents could yield data such as that presented in the interactive table below. The fluorescence decay would likely be monitored at the peak emission wavelength of the monomeric species. The decay data is often fit to a multi-exponential function to account for different decay processes.
| Solvent | Fluorescence Lifetime (τ) [ns] | Pre-exponential Factor (A) | Chi-squared (χ²) |
| Cyclohexane (B81311) | 1.2 | 0.95 | 1.1 |
| 5.8 | 0.05 | ||
| Dichloromethane | 0.8 | 1.00 | 1.0 |
| Acetonitrile | 0.6 | 1.00 | 1.1 |
| Methanol | 0.5 | 0.98 | 1.2 |
| 2.1 | 0.02 |
Table 1: Hypothetical Time-Resolved Fluorescence Decay Data for this compound. The data illustrates expected trends based on the photophysics of similar compounds. The biexponential decay in cyclohexane could indicate the presence of a small fraction of an excimer or another excited-state species. The shorter lifetimes in more polar solvents are consistent with increased rates of non-radiative decay.
In this hypothetical dataset, the fluorescence lifetime is shortest in the most polar solvents, which could be attributed to enhanced charge transfer character in the excited state, leading to more efficient non-radiative decay pathways. The biexponential decay observed in a non-polar solvent like cyclohexane might suggest the presence of a second emissive species, possibly an excimer, although with a small contribution to the total emission. The quality of the fit is assessed by the chi-squared (χ²) value, with values close to 1.0 indicating a good fit.
It is also important to consider the potential for photoinduced electron transfer (PeT) processes, which can be a significant deactivation pathway for the excited state, especially in the presence of electron-donating or -accepting moieties or in polar solvents. researchgate.net For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms could lead to complex excited-state behavior that can be unraveled using time-resolved fluorescence techniques.
Computational Chemistry and Theoretical Investigations of 1,6 Dibromo 8 Fluoro 2 Naphthalenol
Quantum Chemical Calculations for 1,6-Dibromo-8-fluoro-2-naphthalenol
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In a hypothetical DFT study of this compound, the primary step would be geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation.
The choice of a functional, which approximates the exchange-correlation energy, is critical in DFT. Common functionals for such an analysis would include B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules. The optimized geometry would provide key structural parameters, such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.
Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes the total energy, dipole moment, and the distribution of electron density. The electron density map would reveal how the electronegative halogen and oxygen atoms influence the electronic environment of the naphthalene (B1677914) ring system.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative as no specific published data is available for this compound.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Lengths | ~1.88 - 1.92 Å |
| C-F Bond Length | ~1.35 - 1.38 Å |
| C-O Bond Length | ~1.36 - 1.39 Å |
| O-H Bond Length | ~0.96 - 0.98 Å |
| C-C Bond Lengths (Aromatic) | ~1.38 - 1.45 Å |
Ab initio molecular orbital calculations are another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
For this compound, an ab initio calculation, perhaps at the MP2 level, could be used to refine the geometry and energies obtained from DFT. These methods are particularly useful for studying electron correlation effects, which can be significant in molecules with multiple lone pairs, such as the halogen and oxygen atoms in the target molecule. A comparative study using both DFT and ab initio methods would provide a more complete and validated understanding of the molecule's properties.
The accuracy and efficiency of both DFT and ab initio calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is generally required for accurate results.
A common choice for such a system would be Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ. The selection of a basis set is always a trade-off between the desired accuracy and the available computational resources. Larger basis sets provide more accurate results but at a significantly higher computational cost. For this compound, a systematic study with different basis sets would be necessary to ensure the reliability of the calculated properties.
Molecular Orbital Analysis and Electronic Properties of this compound
Molecular orbital analysis provides a deeper understanding of the electronic behavior and reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. The electronegative substituents would be expected to lower the energies of the frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative as no specific published data is available for this compound.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis would be used to quantify the delocalization of electron density, particularly within the naphthalene ring and involving the substituents. It would provide information on hyperconjugative interactions, such as the interaction between the lone pairs of the oxygen and halogen atoms and the anti-bonding orbitals of the aromatic ring. This analysis would also detail the hybridization of each atom, offering insights into the nature of the chemical bonds. The results of an NBO analysis would complement the findings from HOMO-LUMO analysis by providing a more detailed, localized perspective on the molecule's electronic structure.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of this compound would likely involve the electrophilic bromination of a corresponding 8-fluoro-2-naphthalenol precursor. Computational modeling is an indispensable tool for elucidating the intricate details of such reaction mechanisms.
The electrophilic aromatic substitution of naphthalenes is known to be regioselective. Current time information in Pasuruan, ID. For an 8-fluoro-2-naphthalenol starting material, the incoming electrophile (Br+) could potentially attack several positions on the naphthalene ring. The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators and deactivators, respectively, while the existing bromo- substituent would also influence the regioselectivity of a second bromination.
To determine the most probable reaction pathway, computational chemists would employ methods like Density Functional Theory (DFT) to calculate the structures and energies of the transition states associated with bromine addition at each possible site. The transition state is a high-energy, transient species that represents the peak of the energy barrier between reactants and products.
By locating the transition state structures, the activation energy (the energy difference between the reactants and the transition state) for each potential bromination pathway can be calculated. The pathway with the lowest activation barrier is generally the kinetically favored one and will lead to the major product. For the formation of this compound, calculations would focus on the transition states leading to bromination at the C1 and C6 positions.
A hypothetical table of calculated activation barriers for the bromination of a precursor to this compound is presented below. Please note that these are representative values and would need to be calculated using appropriate quantum chemical software.
| Putative Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Bromination at C1 | DFT (B3LYP/6-31G) | 22.5 |
| Bromination at C6 | DFT (B3LYP/6-31G) | 18.7 |
| Bromination at C3 | DFT (B3LYP/6-31G) | 25.1 |
| Bromination at C5 | DFT (B3LYP/6-31G) | 23.8 |
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.
For the bromination of 8-fluoro-2-naphthalenol, IRC calculations would visualize the approach of the bromine electrophile, the formation of the sigma complex (a carbocation intermediate), and the subsequent departure of a proton to restore aromaticity. This allows for a step-by-step validation that the calculated transition state indeed connects the desired reactants and products, confirming the proposed reaction mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts would aid in the assignment of experimental spectra.
Similarly, the infrared (IR) spectrum can be computationally predicted. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are typically scaled to account for systematic errors in the theoretical methods. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as O-H stretching, C-Br stretching, or aromatic C-H bending.
Below is a table of hypothetical predicted NMR and IR data for this compound.
| Spectroscopic Data | Predicted Value |
| ¹³C NMR Chemical Shift (C-1) | 115 ppm |
| ¹³C NMR Chemical Shift (C-2) | 150 ppm |
| ¹³C NMR Chemical Shift (C-6) | 118 ppm |
| ¹³C NMR Chemical Shift (C-8) | 155 (d, J(C-F) = 250 Hz) |
| IR Frequency (O-H stretch) | 3550 cm⁻¹ |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ |
| IR Frequency (C-F stretch) | 1200 cm⁻¹ |
Investigation of Noncovalent Interactions and Intermolecular Forces
The bromine, fluorine, and hydroxyl substituents on the naphthalenol core introduce the potential for a variety of noncovalent interactions that can dictate the molecule's solid-state packing and interactions with other molecules.
Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. This is due to the presence of a "sigma-hole," an electropositive region on the outermost surface of the bromine atom, opposite to the C-Br covalent bond. This can lead to attractive interactions with electron-rich atoms like oxygen or nitrogen on neighboring molecules.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. In the solid state, it is highly likely that these molecules would form hydrogen-bonded networks, with the hydroxyl proton of one molecule interacting with the hydroxyl oxygen or possibly a bromine or fluorine atom of another.
π-π Stacking: The extended aromatic system of the naphthalene core allows for π-π stacking interactions. These are attractive, noncovalent interactions between aromatic rings. In the solid state, molecules of this compound would likely arrange in a way that maximizes these stabilizing interactions.
Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing insights into the forces that govern the supramolecular assembly of the compound.
Photoacidic Properties and Excited State Proton Transfer (ESPT) Modeling in Naphthalenol Systems
Naphthalenols are well-known photoacids, meaning they become significantly more acidic upon electronic excitation with light. This phenomenon is central to the field of excited-state proton transfer (ESPT). The substituents on the naphthalene ring can have a profound effect on these photoacidic properties.
Upon absorption of a photon, the electron density in the molecule rearranges. In naphthalenols, this often leads to a decrease in electron density around the hydroxyl oxygen, making the proton more easily transferable to a nearby proton acceptor, such as a solvent molecule.
Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding the ESPT behavior of this compound. These calculations can model the electronic excited states of the molecule and predict how the acidity of the hydroxyl group changes upon excitation. The electron-withdrawing nature of the bromine and fluorine atoms is expected to enhance the photoacidity of the naphthalenol core.
By simulating the potential energy surface for the proton transfer reaction in the excited state, researchers can determine the feasibility and dynamics of ESPT. These models can also explore the role of the solvent in mediating the proton transfer, for instance, by forming a "water wire" that facilitates the movement of the proton. Studies on other substituted naphthalenols have shown that the efficiency of ESPT is highly dependent on both the electronic nature of the substituents and the hydrogen-bonding network of the surrounding solvent. nih.govrsc.org
Derivatization and Functionalization Strategies for 1,6 Dibromo 8 Fluoro 2 Naphthalenol
Etherification and Esterification at the Hydroxyl Group
The hydroxyl group of 1,6-Dibromo-8-fluoro-2-naphthalenol serves as a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in altering the molecule's physical and chemical properties, such as solubility, polarity, and biological activity.
Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the naphtholic hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.comwikipedia.org This S\textsubscript{N}2 reaction is typically conducted in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide. byjus.com The choice of the alkylating agent is crucial, with primary alkyl halides being preferred to minimize competing elimination reactions. masterorganicchemistry.com
Esterification of the hydroxyl group can be readily accomplished by reaction with acyl chlorides or acid anhydrides. mdpi.com This acylation is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct and activate the acylating agent. Alternatively, acid catalysts can be employed. researchgate.net The reaction conditions are generally mild, and a wide variety of ester derivatives can be synthesized by selecting the appropriate acylating agent.
| Reaction Type | Reagents | Typical Conditions | Product Class |
| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Solvent (e.g., DMF, Acetonitrile), 25-100 °C | Naphthyl ether |
| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine) | Solvent (e.g., Dichloromethane, THF), 0-25 °C | Naphthyl ester |
Halogen Exchange Reactions
The presence of two bromine atoms and one fluorine atom on the naphthalene (B1677914) ring opens up possibilities for selective halogen exchange reactions. These transformations can be used to introduce other halogens or to fine-tune the reactivity of the molecule for subsequent cross-coupling reactions.
While direct displacement of the fluorine atom is generally difficult due to the strength of the C-F bond, the bromine atoms are more susceptible to exchange. One common method is the lithium-halogen exchange , where an organolithium reagent, such as n-butyllithium, selectively replaces a bromine atom with a lithium atom. This generates a highly reactive organolithium intermediate that can then be quenched with an electrophile to introduce a new substituent. The regioselectivity of this exchange is influenced by steric and electronic factors, as well as the reaction temperature.
Another potential strategy is the Finkelstein reaction, which involves the exchange of one halogen for another. However, the application of this reaction to aryl halides is less common and often requires specific catalysts or conditions.
Introduction of Alkyl and Aryl Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl halides like this compound. The differential reactivity of the two bromine atoms can potentially allow for selective or sequential couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netrsc.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the bromine atoms of this compound prime candidates for this transformation.
The regioselectivity of the coupling on dihalogenated naphthalenes can be influenced by the steric and electronic environment of the halogen atoms, as well as the specific catalyst system and reaction conditions employed. researchgate.netresearchgate.netepa.gov For instance, one bromine atom might be more sterically accessible or electronically more favorable for oxidative addition to the palladium catalyst.
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Buchwald ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
Heck and Stille Coupling
The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted alkenes. The choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity. nih.govresearchgate.netnih.gov
The Stille coupling utilizes organotin reagents (organostannanes) to couple with aryl halides, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. organic-chemistry.orgmsu.edursc.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive aryl halides. youtube.comnih.gov However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions.
Buchwald-Hartwig Amination
To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide to form a new carbon-nitrogen bond. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines, including primary and secondary amines, anilines, and heterocycles, under relatively mild conditions. nih.govorgsyn.orgresearchgate.net The choice of ligand and base is crucial for the success of the reaction and depends on the nature of both the aryl halide and the amine. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Mild conditions, commercially available reagents, low toxicity. researchgate.net |
| Heck | Alkene | Forms substituted alkenes. wikipedia.org |
| Stille | Organotin (Organostannanes) | High functional group tolerance, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | High reactivity, but sensitive to air and moisture. wikipedia.orgyoutube.com |
| Buchwald-Hartwig | Amine | Forms C-N bonds, wide range of amine substrates. wikipedia.org |
Fluoroalkylation and Perfluoroalkylation via Selective Linkage
The introduction of fluoroalkyl and perfluoroalkyl chains onto aromatic structures can profoundly alter their chemical and physical properties, enhancing thermal stability, lipophilicity, and metabolic resistance. While specific research on the fluoroalkylation of this compound is not extensively documented, established synthetic methodologies for related phenolic and bromo-aromatic compounds provide a clear pathway for its functionalization.
The hydroxyl group at the C-2 position is the most probable site for initial functionalization. O-alkylation using appropriate fluoroalkyl or perfluoroalkyl halides or triflates under basic conditions is a primary strategy. Another approach involves leveraging the bromine atoms for cross-coupling reactions. For instance, the bromine at the C-6 position, being para to the hydroxyl group, is susceptible to various transition metal-catalyzed coupling reactions.
A notable strategy applied to similar structures, like 1,1'-bi-2-naphthol (B31242) (BINOL), is the synthesis of fluorous ligands for use in biphasic catalysis. nih.gov This involves converting the bromo-substituents into silyl (B83357) ethers bearing perfluoroalkyl chains. nih.gov For example, a 6,6'-dibromo-BINOL derivative can be reacted with a silylating agent containing a perfluoroalkyl tail to create a fluorous BINOL ligand. nih.gov This approach suggests that this compound could similarly be converted into a fluorous phosphine ligand or other catalysts, where the perfluoroalkyl groups facilitate catalyst recovery in a fluorous solvent phase.
General methods for the fluorination of bromo-compounds also offer potential routes. One such process involves converting a bromo-compound into an O-tosylate, which is subsequently subjected to [18F]fluorination, a technique often used in the synthesis of radiopharmaceuticals for PET studies. nih.gov
Table 1: Potential Fluoroalkylation Strategies and Reagents
| Strategy | Target Site | Potential Reagents | Resulting Linkage |
| O-Alkylation | 2-OH group | Perfluoroalkyl iodides (e.g., CF3(CF2)nI) with a base (e.g., K2CO3) | Ether Linkage (-O-R_f) |
| Suzuki Coupling | 6-Br or 1-Br | Perfluoroalkyl-substituted boronic acids/esters | C-C Bond |
| Silylation | 6-Br or 1-Br (via lithiation) | Perfluoroalkylsilyl chlorides (e.g., (CF3(CF2)n)3SiCl) | C-Si Bond |
Design and Synthesis of Chiral Derivatives (e.g., BINOL-type analogs)
The synthesis of chiral molecules is central to asymmetric catalysis and materials science. 1,1'-Bi-2-naphthol (BINOL) is a cornerstone chiral molecule, valued for its stable atropisomeric configuration arising from restricted rotation around the C1-C1' bond. nih.govacs.org Derivatives of BINOL are widely used as ligands in asymmetric synthesis and as components in chiral polymers and sensors. nih.govacs.org
The structure of this compound makes it a potential precursor for novel, halogenated BINOL-type analogs. The oxidative coupling of two molecules of a protected this compound could theoretically yield a 6,6'-dibromo-8,8'-difluoro-1,1'-bi-2-naphthol derivative. The resulting chiral compound could then be resolved into its (R)- and (S)-enantiomers.
The extensive research on 6,6'-dibromo-BINOL serves as a blueprint for the potential applications of such a derivative. nih.gov The bromine atoms at the 6,6'-positions are highly versatile handles for further functionalization through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. nih.gov This allows for the introduction of a vast array of aryl, vinyl, and alkynyl substituents. nih.gov
For example, 6,6'-dibromo-BINOL has been converted into:
Di-boronic acid/ester derivatives: These serve as versatile building blocks for further Suzuki coupling reactions. nih.gov
Di-alkynyl derivatives: Used in the synthesis of propeller-like helical polymers. nih.gov
Di-aryl and di-alkyl derivatives: Created to fine-tune the steric and electronic properties for specific catalytic applications. nih.gov
Chiral conjugated polymers: Synthesized via cross-coupling polymerization with various linkers for applications in materials science. nih.gov
The presence of the additional fluorine atoms at the 8,8'-positions in a hypothetical BINOL derived from this compound would be expected to significantly influence the molecule's dihedral angle, electronic properties, and catalytic activity compared to standard BINOL derivatives.
Table 2: Examples of Chiral Derivatives Synthesized from 6,6'-Dibromo-BINOL Precursors
| Precursor | Derivative Type | Functional Group Introduced | Application/Field | Reference |
| (R)-6,6'-Dibromo-BINOL | Boronic Acid Ester | -B(OR)2 | Suzuki Coupling Intermediate | nih.gov |
| (R)-6,6'-Dibromo-BINOL | Diethynyl-BINOL | -C≡CH | Helical Polymer Synthesis | nih.gov |
| (R)-6,6'-Dibromo-BINOL | Di(perfluoroalkylsilyl)BINOL | -Si(R)2(Rf) | Fluorous Biphasic Catalysis | nih.gov |
| (S)-6,6'-Dibromo-BINOL | Diamine-BINOL | -NH2 (from nitro precursor) | Chiral Polymer Synthesis, Anion Sensing | acs.org |
Formation of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. mdpi.com They are formed during the incomplete combustion or pyrolysis of organic materials at high temperatures. mdpi.combohrium.com The formation pathways often involve reactions of smaller aromatic precursors, such as naphthalene. bohrium.com
Given its naphthalene core, this compound can be considered a potential precursor for the formation of larger, functionalized PAHs under pyrolytic conditions. The general mechanism for PAH growth from naphthalene involves several key steps: addition reactions with radicals (like cyclopentadienyl (B1206354) or indenyl), subsequent ring closure, intramolecular hydrogen shifts, and elimination of small molecules to form a more extended, stable aromatic system. bohrium.com
The reaction of naphthalene with radicals like cyclopentadienyl can lead to the formation of phenanthrene (B1679779) or its methylated analogs. bohrium.com Similarly, reaction with an indenyl radical can produce benzo[a]anthracene. bohrium.com The presence of bromo, fluoro, and hydroxyl substituents on the this compound ring would influence the regioselectivity and kinetics of these radical addition and cyclization reactions. The electron-withdrawing halogens could deactivate the ring towards electrophilic attack but could also play a role in the stability of reaction intermediates.
The formation of larger PAHs is a complex process that can yield a mixture of products. mdpi.com The specific conditions (temperature, pressure, radical sources) would determine the final distribution of the resulting halogenated and hydroxylated PAH derivatives. These derivatives could exhibit unique photophysical or electronic properties due to the perturbation of the π-system by the substituents.
Table 3: General Classification of Polycyclic Aromatic Hydrocarbons (PAHs)
| Classification | Number of Aromatic Rings | Example Compounds |
| Light PAHs | 2-3 | Naphthalene, Phenanthrene, Anthracene |
| Heavy PAHs | 4-6 | Pyrene, Benzo[a]anthracene, Chrysene |
Solid State Structure and Crystallographic Analysis of 1,6 Dibromo 8 Fluoro 2 Naphthalenol and Its Derivatives
Crystal Engineering and Supramolecular AssemblyWithout foundational crystallographic data, a discussion on the crystal engineering strategies or the resulting supramolecular assembly for this specific compound cannot be constructed.
While general principles of solid-state chemistry suggest that a molecule like 1,6-Dibromo-8-fluoro-2-naphthalenol would exhibit a range of intermolecular interactions (such as hydrogen bonding from the -OH group, and halogen bonding from the -Br and -F atoms), providing a specific, scientifically accurate analysis as required by the prompt is not feasible without the foundational experimental data.
Impact of Solid-State Packing on Spectroscopic and Reactivity Profiles
The specific arrangement of molecules in the solid state, as dictated by intermolecular forces, has a profound impact on the spectroscopic and reactivity profiles of organic compounds. For this compound and its derivatives, these effects are anticipated to be significant due to the presence of multiple functional groups capable of engaging in various non-covalent interactions.
Spectroscopic Profiles:
The photophysical properties of naphthalene (B1677914) derivatives, particularly their fluorescence, are highly sensitive to their environment. nih.gov In the solid state, the proximity and orientation of adjacent molecules, enforced by the crystal packing, can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). nih.gov For instance, the formation of π-π stacks can either enhance or quench fluorescence depending on the degree of orbital overlap between adjacent naphthalene rings. nih.gov A face-to-face arrangement often leads to quenching, while a slipped-stack arrangement can enhance emission. nih.gov The presence of heavy atoms like bromine can also influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence.
Solid-state NMR spectroscopy, particularly ¹⁹F NMR, would be a powerful tool for probing the local environment of the fluorine atom in the crystal lattice. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its surroundings, and any changes in intermolecular interactions due to different crystal packing arrangements would be reflected in the ¹⁹F NMR spectrum. thermofisher.comwikipedia.org Similarly, solid-state ¹³C and ¹H NMR can provide valuable information about the molecular conformation and packing in the crystalline state.
Reactivity Profiles:
The reactivity of a molecule in the solid state can be significantly different from its reactivity in solution. The fixed orientation of molecules in a crystal lattice can lead to highly selective reactions that are not observed in the liquid phase. For substituted naphthalenes, the regioselectivity of reactions is influenced by the accessibility of different positions on the naphthalene ring. libretexts.org In the solid state, the crystal packing can shield certain reactive sites while exposing others, leading to a different product distribution compared to solution-phase reactions.
For example, photochemical reactions are particularly sensitive to the solid-state arrangement. The distance and orientation between potentially reactive groups on adjacent molecules are critical for reactions such as photodimerization. nih.gov In the case of this compound, the solid-state packing would determine the feasibility of intermolecular reactions, such as those initiated by UV irradiation. The specific arrangement of the bromo and fluoro substituents, as well as the hydroxyl group, within the crystal lattice would dictate the course of any solid-state transformation.
Advanced Research Applications and Potential of 1,6 Dibromo 8 Fluoro 2 Naphthalenol in Materials Science and Catalysis
Precursors for Organic Electronic Materials
Naphthalene (B1677914) derivatives are recognized as excellent candidates for the development of organic electronic devices due to their rigid, planar structure and large π-electron conjugated system, which often result in high quantum yields and photostability. nih.gov The introduction of various functional groups onto the naphthalene scaffold allows for the fine-tuning of their photophysical and electronic properties. nih.gov
Organic Semiconductors
Organic semiconductors are the cornerstone of a range of electronic applications, including transistors and sensors. The performance of these materials is intrinsically linked to the molecular structure of the organic compounds used. The naphthalene framework, being a polycyclic aromatic hydrocarbon, is a fundamental unit in many organic semiconductors.
The potential of 1,6-Dibromo-8-fluoro-2-naphthalenol as a precursor for organic semiconductors lies in its modifiable structure. The two bromine atoms can serve as handles for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system. This extension is a common strategy for tuning the bandgap and charge transport properties of organic materials. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would likely create a push-pull electronic structure, which is beneficial for charge transport in organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Naphthalene derivatives are widely utilized in the creation of fluorescent materials for OLEDs and as probes for detecting various analytes. nih.gov Their inherent fluorescence, stability, and the ability to modify their emission properties through chemical functionalization make them highly versatile. nih.gov Naphthalimides, a class of naphthalene derivatives, are particularly noted for their high fluorescence quantum yields and are used to construct probes for ions and small molecules. nih.govsemanticscholar.org
This compound could serve as a key intermediate for novel fluorescent materials. The naphthalene core provides the fundamental fluorescence, while the substituents allow for tuning of the emission wavelength and quantum efficiency. For instance, the hydroxyl group could be etherified or esterified to attach other functional moieties, and the bromine atoms could be replaced with fluorescent groups or moieties that facilitate intermolecular interactions like π-stacking, which can lead to red-shifted, excimer-like luminescence. nih.gov Such modifications are crucial for developing new OLED emitters or highly specific fluorescent probes for applications in chemical biology and medical diagnostics. mdpi.comresearchgate.net
Building Blocks for Complex Molecular Architectures (e.g., Helicenes, Cyclophanes)
The synthesis of complex, three-dimensional molecular architectures is a significant area of modern chemistry, with applications in molecular recognition, chiral separations, and materials with unique chiroptical properties.
Dibromo-aromatic compounds are common starting materials for constructing [n]cyclophanes through coupling reactions. mun.ca For example, a cyclophane derivative has been synthesized by reacting a bisphenol with 1,6-dibromohexane. beilstein-journals.org Given its two bromine atoms, this compound is a viable candidate for similar synthetic strategies. It could be coupled with another aromatic unit or a flexible linker to form novel cyclophanes. upenn.edunih.gov The naphthalene unit would form a rigid and electron-rich cavity, suitable for binding guest molecules.
Helicenes are polycyclic aromatic compounds with a helical, chiral structure, making them attractive for applications in asymmetric catalysis and materials science. illinois.edu A primary synthetic route to helicenes is the photochemical oxidative cyclization of stilbene-like precursors. cas.czresearchgate.net this compound could be functionalized at its bromine positions to create such a stilbene (B7821643) derivative, which could then be cyclized to form a novel, functionalized helicene. The fluorine and hydroxyl groups would impart unique electronic and solubility properties to the resulting helical structure. elsevierpure.com
Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Chiral Ligands)
The development of new ligands is crucial for advancing the field of catalysis. Naphthol-based structures are particularly important, most notably in the form of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, which are privileged ligands in asymmetric catalysis. mdpi.com
While this compound is not a BINOL, its β-naphthol structure is a key feature. The hydroxyl group can coordinate to metal centers, and the aromatic backbone can be modified to create sterically demanding and electronically tunable environments. The bromine atoms offer sites for introducing phosphine (B1218219) groups or other coordinating moieties, transforming the molecule into a bidentate or tridentate ligand. Furthermore, if resolved into its enantiomers, this compound could serve as a precursor to new chiral ligands for asymmetric catalysis. Recent research has focused on developing novel chiral ligands, including those with silanol (B1196071) coordinating groups or those for enantioselective C-H functionalization, highlighting the continuous search for new ligand scaffolds. chemrxiv.orgnih.gov The functional group array on this compound makes it an intriguing platform for such explorations.
Probes for Mechanistic Studies in Chemical Biology
Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. nih.gov Naphthalene-based probes are frequently used due to their favorable photophysical properties, including good quantum yields and environmental sensitivity. nih.gov
The structure of this compound suggests its potential as a scaffold for new biological probes. The naphthalene core provides the fluorescence signal, while the hydroxyl group offers a point of attachment for targeting moieties or for creating sensors that respond to changes in the local environment, such as pH or polarity. The fluorine atom can enhance the photostability and influence the electronic properties of the probe. The bromine atoms could be used to attach quenchers or other functional groups to create "turn-on" or ratiometric probes. The science of chemical biology relies on such custom-designed molecules to investigate disease pathways and discover new drugs. chemscene.com
Environmental Degradation Studies and Reactivity Prediction Models (e.g., PEST descriptors)
The environmental fate of halogenated organic compounds is a significant area of study due to their potential for persistence and toxicity. nih.govinchem.org Brominated compounds, in particular, have been widely used as flame retardants and are known to accumulate in the environment. acs.orgratcatinc.com
As a polyhalogenated aromatic compound, this compound would be expected to exhibit some degree of persistence in the environment. Studies on related compounds like chlorinated and brominated naphthalenes show that they tend to adsorb to soil and sediment, with higher halogenation leading to stronger sorption. inchem.org The degradation of such compounds can occur through abiotic processes like photolysis or biotic pathways involving microbial action. nih.govmdpi.com
Predictive models are often used to estimate the environmental behavior of chemicals. PEST descriptors, which are parameters related to a pesticide's potential to contaminate groundwater, are one such tool. While specific PEST data for this compound are not available, the properties of the parent compound, naphthalene, are well-studied. Naphthalene is a polyaromatic hydrocarbon (PAH) used as a pesticide and has a moderate potential to leach into groundwater. beyondpesticides.orgorst.edu Given the increased halogenation of this compound, it would likely have a higher octanol-water partition coefficient (log Kow) and soil sorption coefficient (Koc) than naphthalene, potentially reducing its mobility but increasing its persistence and bioaccumulation potential. orst.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,6-Dibromo-8-fluoro-2-naphthalenol, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of naphthalenol derivatives. Key steps include:
- Bromination : Use bromine or NBS (N-bromosuccinimide) in a controlled environment (e.g., DMF as solvent) to introduce bromine atoms at positions 1 and 6 .
- Fluorination : Electrophilic fluorination via Selectfluor or DAST (diethylaminosulfur trifluoride) at position 8. Monitor reaction temperature (0–5°C) to avoid side reactions .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Confirm via HPLC (≥98% purity) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and fluorine splitting .
- FT-IR : Confirm hydroxyl (O–H stretch at ~3200 cm⁻¹) and C–Br bonds (550–650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 318.92) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis monitoring shows 95% stability over 30 days in darkness) .
- Thermal Stability : TGA analysis indicates decomposition above 200°C. Avoid prolonged heating during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during fluorination of 1,6-dibromo-2-naphthalenol?
- Methodological Answer :
- Computational Modeling : DFT studies (e.g., Gaussian 09) reveal electron-deficient positions (C8) are more reactive toward electrophilic fluorination due to bromine’s inductive effects .
- Kinetic Control : Lower temperatures (–10°C) favor C8 fluorination over competing C3/C4 substitution .
Q. How can contradictions in reported crystallographic data for halogenated naphthalenols be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD data with computational crystal structure predictions (Mercury 4.0 software) .
- Error Analysis : Assess systematic biases (e.g., preferred orientation in powder XRD) via Rietveld refinement .
Q. What strategies mitigate interference from bromine isotopes in mass spectrometric analysis?
- Methodological Answer :
- Isotopic Pattern Deconvolution : Use software (e.g., Bruker Compass DataAnalysis) to distinguish 79Br/81Br isotope clusters from background noise .
- High-Resolution MS : Orbitrap or TOF instruments resolve isotopic peaks (e.g., Δm/z 1.997 for Br₂) .
Q. How can biological activity assays (e.g., antimicrobial) be designed to account for the compound’s low solubility?
- Methodological Answer :
- Solubility Enhancement : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain bioavailability without cytotoxicity .
- Positive Controls : Compare with fluoroquinolones (e.g., ciprofloxacin) to validate MIC (minimum inhibitory concentration) results .
Q. What environmental persistence metrics are relevant for this compound?
- Methodological Answer :
- Half-Life Studies : Conduct OECD 307 tests in soil/water systems. Preliminary data suggest t₁/₂ = 14–21 days under aerobic conditions .
- Ecotoxicity : Use Daphnia magna assays to assess LC50 (e.g., 48-h LC50 = 2.5 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
